molecular formula C6H7N5S B3332424 3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893643-16-8

3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3332424
CAS No.: 893643-16-8
M. Wt: 181.22 g/mol
InChI Key: AGETWUULPCGQKG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a cyclopropyl group at position 3 and an amine at position 4. This scaffold combines two pharmacologically significant heterocycles: the 1,2,4-triazole and 1,3,4-thiadiazole systems. The synthesis of such derivatives typically involves multi-step reactions, including the use of N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides and subsequent dehydrosulfurization with agents like HgO or dicyclohexylcarbodiimide (DCC) .

Properties

IUPAC Name

3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c7-5-10-11-4(3-1-2-3)8-9-6(11)12-5/h3H,1-2H2,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGETWUULPCGQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring fused with the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions can lead to a wide range of substituted products with different functional groups.

Scientific Research Applications

3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolo-thiadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a detailed comparison of 3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine with structurally analogous compounds:

Pharmacological Activity

  • Antimicrobial Activity :

    • The 3-thien-2-yl derivative (MIC = 12.5–25 µg/mL) outperformed Chloramphenicol against E. coli and S. aureus .
    • The 3-ethyl analog exhibited moderate antibacterial activity (MIC = 50 µg/mL) against B. subtilis .
    • 3-Cyclopropyl derivative : Preliminary data suggest comparable or superior activity, likely due to the cyclopropyl group’s electronic effects enhancing target binding .
  • Anticancer and Anti-inflammatory Activity: 3-(α-Naphthylmethylene)-6-alkyl derivatives showed selective cytotoxicity against HeLa cells (IC50 = 8–12 µM) .

Physicochemical Properties

  • Lipophilicity : Cyclopropyl and aryl groups (e.g., 2-methoxyphenyl) increase logP values, improving membrane permeability .
  • Planarity : The triazolo-thiadiazole core is planar in all analogs, facilitating π-π stacking with biological targets .

Biological Activity

3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound combines the structural features of triazole and thiadiazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H12N4SC_{11}H_{12}N_4S with a CAS number of 893643-16-8. The structure features a cyclopropyl group attached to a triazolo-thiadiazole framework. The unique cyclopropyl substitution is believed to influence its chemical reactivity and biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or modulate receptor activity in various biological systems. For instance, it has been shown to inhibit carbonic anhydrase and cholinesterase enzymes, which are crucial in several physiological processes .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies have indicated that derivatives of thiadiazole and triazole possess significant antibacterial and antifungal properties. The presence of the thiadiazole moiety enhances these effects .
  • Anticancer Properties : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For example, derivatives have shown cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in animal models. It appears to reduce inflammatory markers and improve outcomes in conditions like arthritis .

Case Studies

Several studies highlight the compound's efficacy:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating potent cytotoxic activity .
  • Enzyme Inhibition : In vitro studies demonstrated that this compound effectively inhibits key enzymes involved in metabolic pathways. For instance, it showed significant inhibition of carbonic anhydrase at low micromolar concentrations .
  • Animal Models : In vivo studies assessed the anti-inflammatory effects using rodent models of inflammation. The treated groups exhibited reduced swelling and pain compared to controls .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a summary table is provided below:

Compound NameStructure TypeKey ActivitiesReference
This compoundTriazole-ThiadiazoleAntimicrobial,
Anticancer,
Anti-inflammatory
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineThiadiazineAntimicrobial,
Analgesic
1-(3-Fluorobenzoyl)-4-cyclohexylthiosemicarbazideThiosemicarbazideCytotoxicity

Q & A

Q. What are the established synthetic routes for 3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?

The compound is synthesized via cyclocondensation and dehydrosulfurization. Key steps include:

  • Formation of N-amidoalkylated thioureas from 4-amino-4H-1,2,4-triazole-3-thiol and cyclopropyl-containing isothiocyanates.
  • Dehydrosulfurization using HgO in anhydrous 1,4-dioxane, yielding the target product (65–75% yield). Alternative agents like dicyclohexylcarbodiimide are less effective due to byproduct formation .
  • Final purification via column chromatography or recrystallization .

Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Key Challenges
HgO-mediatedHgO, 1,4-dioxane, reflux65–75HgS byproduct removal
CyclocondensationTriazole-thiol, isothiocyanates50–60Intermediate stability

Q. What spectroscopic techniques confirm the compound’s structure and purity?

  • 1H NMR : Identifies proton environments (e.g., cyclopropyl CH2 at δ 1.2–1.5 ppm, NH2 at δ 5.8 ppm) .
  • IR : Confirms thiadiazole ring vibrations (C–N stretch at 1350–1450 cm⁻¹) and NH2 bending (1650 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N, S composition (±0.3% error margin) .
  • HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction mechanisms resolve challenges in dehydrosulfurization?

Mechanistic studies reveal:

  • HgO facilitates sulfur abstraction via HgS precipitation, minimizing side reactions.
  • Dicyclohexylcarbodiimide forms stable thiourea byproducts, complicating purification.
  • Optimization: Use 2.5 equivalents of HgO in anhydrous 1,4-dioxane under nitrogen to suppress oxidation .

Q. What computational strategies predict the bioactivity of derivatives?

  • Molecular Docking : Targets fungal 14-α-demethylase (PDB: 3LD6). High Glide scores (−9.2 kcal/mol) indicate strong binding via hydrogen bonds (His310) and hydrophobic interactions with the heme group .
  • MD Simulations : 100-ns trajectories assess stability; RMSD <2.0 Å confirms stable binding .
  • QSAR Models : LogP values <3.0 optimize membrane permeability while retaining solubility .

Q. How do structural modifications influence antibacterial activity?

Structure-Activity Relationship (SAR) Insights :

  • 3-Cyclopropyl Group : Enhances lipophilicity (logP = 2.8), improving Gram-positive activity (MIC: 8 µg/mL vs. S. aureus) .
  • 6-Amino Substitution : Hydrogen bonding with bacterial DNA gyrase increases potency (IC50: 0.8 µM) .
  • Pyrazole Hybrids : Broader-spectrum activity (MIC: 16 µg/mL vs. E. coli) via dual-target inhibition .

Table 2: Bioactivity of Key Derivatives

SubstituentTarget Organism/EnzymeActivity (MIC/IC50)Mechanism
3-CyclopropylS. aureus8 µg/mLMembrane disruption
6-Trichloromethyl14-α-demethylase1.2 µMHeme binding inhibition
Pyrazole-3-ylC. albicans32 µg/mLErgosterol synthesis

Q. How to address contradictions in biological data across studies?

  • Methodological Variability : Differences in assay conditions (e.g., broth microdilution vs. agar dilution) impact MIC values. Standardize protocols using CLSI guidelines .
  • Resistance Mechanisms : Efflux pump overexpression in clinical isolates reduces efficacy. Combine with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
  • Synergistic Effects : Pair with β-lactams to enhance activity against methicillin-resistant strains (FIC index: 0.5) .

Methodological Recommendations

  • Synthetic Optimization : Prioritize HgO over carbodiimides for dehydrosulfurization .
  • Analytical Workflow : Combine NMR, IR, and HPLC for robust structural validation .
  • Computational Screening : Use docking (Glide) and MD simulations (AMBER) to prioritize derivatives .
  • Biological Assays : Validate in vitro findings with in vivo models (e.g., murine infection) for translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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